Cas no 865532-70-3 (Resolvin E2)

Resolvin E2 structure
Resolvin E2 structure
Product Name:Resolvin E2
N.o CAS:865532-70-3
MF:C20H30O4
MW:334.449806690216
CID:859453
Update Time:2024-03-01

Resolvin E2 Propriedades químicas e físicas

Nomes e Identificadores

    • Resolvin E2
    • (-)-Resolvin E2
    • (18R)-Resolvin E2
    • (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-Dihydroxy-6,8,11,14,16-eicosapentaenoic acid (ACI)
    • Inchi: 1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1
    • Chave InChI: KPRHYAOSTOHNQA-NNQKPOSRSA-N
    • SMILES: C(CCC(=O)O)[C@H](O)/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](O)CC

Propriedades Computadas

  • Massa Exacta: 334.21400

Propriedades Experimentais

  • PSA: 77.76000
  • LogP: 3.93430

Resolvin E2 Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
R144695-25mg
Resolvin E2
865532-70-3
25mg
$ 35000.00 2023-09-06

Resolvin E2 Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referência
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referência
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Método de produção 3

Condições de reacção
1.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Referência
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
3.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
3.2 Solvents: Water ;  1 h, rt
3.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
3.4 Reagents: Sodium chloride Solvents: Water
3.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
3.6 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Método de produção 5

Condições de reacção
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
3.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Referência
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Método de produção 6

Condições de reacção
1.1 Reagents: Carbon tetrabromide ,  1,2-Bis(diphenylphosphino)ethane Solvents: Dichloromethane ;  10 min, 0 °C
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referência
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Método de produção 8

Condições de reacção
1.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
1.2 Solvents: Water ;  1 h, rt
1.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
1.6 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Referência
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
2.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
2.2 Solvents: Water ;  1 h, rt
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
2.4 Reagents: Sodium chloride Solvents: Water
2.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
2.6 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referência
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Método de produção 12

Condições de reacção
1.1 Solvents: Benzene ;  17 h, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referência
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Método de produção 13

Condições de reacção
1.1 Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Referência
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Método de produção 14

Condições de reacção
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt; 4 h, rt
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 3 h, rt
1.3 Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  6 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referência
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Método de produção 15

Condições de reacção
1.1 Reagents: Imidazole ,  N-Iodosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referência
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Método de produção 16

Condições de reacção
1.1 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Referência
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Método de produção 17

Condições de reacção
1.1 Reagents: Cuprous chloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 14 h, 60 °C; 60 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
Referência
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Resolvin E2 Raw materials

Resolvin E2 Preparation Products

Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD